Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is a chemical compound that has been studied for its potential in various chemical syntheses and applications. Its synthesis and properties have been explored to understand its utility in the formation of more complex molecules.
Synthesis Analysis
The synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride. This procedure yields ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate efficiently and is suitable for large-scale use (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Molecular Structure Analysis
The molecular structure of related isoxazole compounds has been determined by X-ray crystallography, providing insights into their chemical configuration and potential interactions. These structural analyses are crucial for understanding the reactivity and properties of the molecules (A. Souldozi et al., 2007).
Chemical Reactions and Properties
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate undergoes various chemical reactions, including condensation and cycloaddition, which are foundational for synthetic applications. These reactions enable the creation of diverse derivatives and polymers with potential utility in materials science and organic chemistry (Obydennov, Khammatova, & Sosnovskikh, 2017).
Scientific Research Applications
Synthesis of Isoxazole Derivatives : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate has been synthesized for use as starting materials in biomimetic synthesis of α-cyclopiazonic acid, demonstrating its utility in creating complex organic molecules (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Base-Catalysed Isoxazole-Oxazole Transformation : This compound has been involved in the conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid, highlighting its role in novel base-catalysed ring transformations (Doleschall & Seres, 1988).
Synthesis of Furan Derivatives : The compound has been used in the preparation of methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate, crucial for generating furan derivatives in chemical research (Saikachi & Kitagawa, 1971).
Creation of 3‐Carboxamido‐4‐Carboxylic Acid Derivatives : Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate reacts with hydroxylamine to yield isoxazole ortho-dicarboxylic acid esters, demonstrating the compound's role in synthesizing complex organic structures (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates : This compound is involved in the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, crucial for producing 2-aminoalkyloxazole-5-carboxylates, which are significant in medicinal chemistry (Cox, Prager, Svensson, & Taylor, 2003).
Synthesis of 4-(Isoxazol-4-yl)-2,4-Dioxobutanoates : The compound reacts with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, a process important for creating specialized organic compounds (Obydennov, Khammatova, & Sosnovskikh, 2017).
Synthesis of Isoxazolidine Derivatives : It's used in the efficient cascade synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, highlighting its versatility in organic synthesis and potential applications in medicinal chemistry (Li, Wei, Wang, Ge, & Li, 2017).
Antituberculosis Activity : 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester has been reported to have excellent antituberculosis activity, demonstrating the compound's potential in pharmaceutical applications (Mao, Yuan, Wang, Wan, Pak, He, & Franzblau, 2010).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h3,9H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVVVEYXDQMHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429014 | |
Record name | ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |
CAS RN |
123770-62-7 | |
Record name | Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123770-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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